3-(5-Cyanopyridin-2-ylamino)benzoic acid
Description
3-(5-Cyanopyridin-2-ylamino)benzoic acid is a benzoic acid derivative featuring a 5-cyano-substituted pyridine ring linked via an amino group at the 3-position of the benzene core. Its molecular formula is C₁₃H₁₀N₄O₂, with a calculated molecular weight of 254.24 g/mol. This structure makes it relevant in medicinal chemistry, particularly in designing enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
3-[(5-cyanopyridin-2-yl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c14-7-9-4-5-12(15-8-9)16-11-3-1-2-10(6-11)13(17)18/h1-6,8H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSXJPPCQVJSLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=C(C=C2)C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(5-Cyanopyridin-2-ylamino)benzoic acid typically involves the reaction of 5-cyanopyridine-2-amine with benzoic acid derivatives under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(5-Cyanopyridin-2-ylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(5-Cyanopyridin-2-ylamino)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in molecular biology studies to investigate biological pathways and mechanisms.
Industry: The compound is used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 3-(5-Cyanopyridin-2-ylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of key benzoic acid derivatives is summarized below:
Key Observations:
- Hydrogen-Bonding Capacity: The target compound has six H-bond acceptors (carboxylic acid O, pyridine N, cyano N, amino N), slightly higher than 3-(2-aminopyrimidin-5-yl)benzoic acid (five acceptors). This may improve solubility in polar solvents compared to trifluoromethyl derivatives .
- Lipophilicity : The XLogP3 of ~1.5 suggests moderate lipophilicity, lower than chloro/trifluoromethyl analogs (XLogP3 >2.5) but higher than sulfated derivatives (hydrophilic due to sulfooxy groups) .
Biological Activity
3-(5-Cyanopyridin-2-ylamino)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid moiety connected to a cyanopyridine group. Its molecular formula is , and it has a molecular weight of approximately 218.22 g/mol. The presence of both the benzoic acid and cyanopyridine functionalities contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as protein degradation and cellular signaling.
- Receptor Modulation : It may bind to various receptors, altering their activity and influencing cellular responses.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. A study highlighted its effectiveness against certain bacterial strains, suggesting potential applications in treating infections .
Anticancer Effects
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspases and enhancing proteasomal activity .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines (e.g., Hep-G2 and A2058) revealed that the compound showed low cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for further development.
Case Studies
- Study on Proteasome Activity : A study evaluated the effects of this compound on proteasome activity in human foreskin fibroblasts. Results indicated significant activation of proteasomal pathways, suggesting its role as a modulator in protein homeostasis .
- In Silico Studies : Computational modeling studies have identified potential binding interactions between this compound and key enzymes involved in cancer progression. These findings support the hypothesis that it could serve as a lead compound for developing novel anticancer agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
